Inotropic Potency vs. Milrinone
In Langendorff-perfused guinea pig hearts with simultaneous measurement of left ventricular pressure and Ca2+ transients, Senazodan (MCI-154) exhibited superior positive inotropic potency compared to pimobendan and milrinone, with the lowest EC50 value for increasing +dP/dt by 50% from baseline [1].
| Evidence Dimension | Positive inotropic potency (EC50 for +dP/dt increase) |
|---|---|
| Target Compound Data | 4.31 × 10⁻⁹ M (4.31 nM) |
| Comparator Or Baseline | Pimobendan: 41.5 × 10⁻⁹ M (41.5 nM); Milrinone: 294 × 10⁻⁹ M (294 nM) |
| Quantified Difference | Senazodan is 9.6-fold more potent than pimobendan and 68-fold more potent than milrinone |
| Conditions | Langendorff-perfused guinea pig heart; left ventricular pressure and Ca2+ transient measured simultaneously using indo-1 fluorescent probe |
Why This Matters
For researchers selecting a cardiotonic agent with maximal contractile force enhancement at minimal concentration, Senazodan provides substantially greater potency than the clinically established milrinone, potentially enabling lower dosing and reduced PDE3-related side effects.
- [1] Kitada Y, Abe Y, Narimatsu A, Tobe A. Calcium sensitization in perfused beating guinea pig heart by a positive inotropic agent MCI-154. J Pharmacol Exp Ther. 1991;257(2):812-9. View Source
